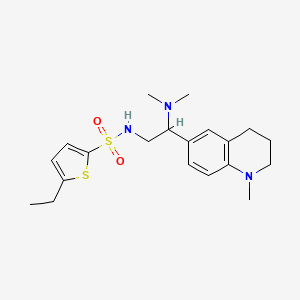![molecular formula C22H19ClN4O4 B2521414 [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946371-91-1](/img/structure/B2521414.png)
[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate," is a complex molecule that appears to be derived from the fusion of oxazole and triazole heterocyclic frameworks. This type of molecular architecture is often explored for various biological activities, including antimicrobial and enzyme inhibition properties, as well as for the potential development of new pharmaceuticals.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting with simple precursors and building up complexity through various chemical transformations. For instance, the synthesis of triazole derivatives can be achieved through the Huisgen 1,3-dipolar cycloaddition, which is a cornerstone of "click chemistry" . Similarly, oxazole derivatives can be synthesized through [3+2] cycloadditions, as demonstrated in the synthesis of 2-oxazoline-4-carboxylates . The specific synthesis route for the compound is not detailed in the provided papers, but it likely involves similar strategies of constructing the oxazole and triazole rings followed by their subsequent functionalization and coupling.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . These methods allow for the determination of the arrangement of atoms within the molecule and the confirmation of the intended product from the synthesis. The presence of substituents on the phenyl rings and the heterocyclic cores can significantly influence the molecular conformation and, consequently, the biological activity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of triazole and oxazole derivatives is influenced by the presence of electron-withdrawing or electron-donating groups on the rings. For example, triazole rings can participate in nucleophilic substitution reactions, as seen with the alkylation of triazole carboxylic acids . Oxazole derivatives can undergo cycloaddition reactions to form more complex structures . The specific chemical reactions that the compound can undergo would depend on the functional groups present and their relative positions on the heterocyclic cores.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like triazoles and oxazoles are determined by their molecular structure. These properties include solubility, melting point, and stability, which are crucial for the practical application of these compounds in biological systems. The introduction of methoxy and chlorophenyl groups can affect the lipophilicity of the molecule, which in turn can influence its biological activity and pharmacokinetic profile . The presence of a carboxylate group can also impact the compound's acidity and its ability to form salts or interact with biological targets.
科学的研究の応用
Synthesis and Molecular Interactions
Studies have shown that compounds with similar structural features are synthesized through methods that highlight their potential for forming specific molecular interactions. For example, Ahmed et al. (2020) report on the synthesis of triazole derivatives, emphasizing π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. This study sheds light on the synthetic versatility and the interaction potential of similar compounds, suggesting a foundation for designing molecules with targeted properties (Ahmed et al., 2020).
Biological Activities
The antimicrobial activity of triazole derivatives has been well-documented, as seen in the work of Bektaş et al. (2007), who synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Such studies indicate the potential of the aforementioned compound and its relatives in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Enzyme Inhibition
Research by Bekircan et al. (2015) explores the synthesis of novel heterocyclic compounds derived from triazole precursors for investigating their enzyme inhibition capabilities. This highlights the potential for such compounds in therapeutic applications, specifically targeting enzymes involved in disease processes (Bekircan et al., 2015).
Material Science Applications
The corrosion inhibition properties of triazole derivatives on metals in acidic media have been explored, suggesting applications in protecting materials from corrosion. Li et al. (2007) synthesized triazole derivatives and evaluated their effectiveness as corrosion inhibitors, demonstrating the practical applications of these compounds in extending the life of metals in corrosive environments (Li et al., 2007).
作用機序
Oxazoles
are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. They are found in many biologically active molecules and have been studied for their potential as therapeutic agents . Oxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Triazoles
, on the other hand, are five-membered heterocyclic compounds containing three nitrogen atoms. They are also found in many biologically active molecules and have been studied for their potential as therapeutic agents . Triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
特性
IUPAC Name |
[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-13-20(25-26-27(13)16-10-8-15(23)9-11-16)22(28)30-12-18-14(2)31-21(24-18)17-6-4-5-7-19(17)29-3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECMCZZTKUUNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


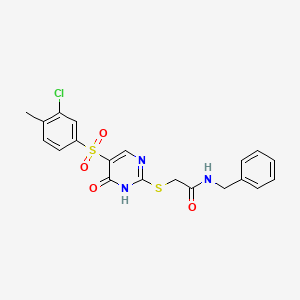

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2521336.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2521337.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2521339.png)
![3-Ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2521340.png)

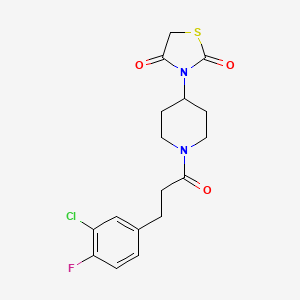
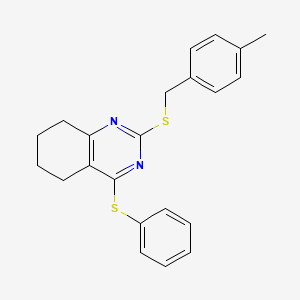
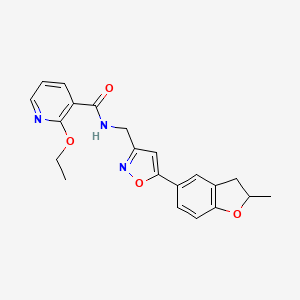
![4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B2521349.png)

